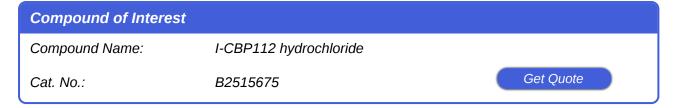


I-CBP112 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

I-CBP112 hydrochloride is a potent and selective small molecule inhibitor of the bromodomains of the CREB-binding protein (CBP) and p300. As an acetyl-lysine competitive inhibitor, it plays a crucial role in modulating protein-protein interactions central to gene transcription. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of **I-CBP112 hydrochloride**, tailored for professionals in the field of drug discovery and development. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways and workflows to facilitate a comprehensive understanding of this important chemical probe.

Discovery and Mechanism of Action

I-CBP112 was identified as a selective inhibitor of the CBP/p300 bromodomains, demonstrating a unique ability to modulate histone acetylation.[1] It acts as a competitive inhibitor at the acetyl-lysine binding pocket, thereby disrupting the interaction of CBP/p300 with acetylated histones and other proteins.[2] This inhibition of protein-protein interactions alters gene expression, leading to various cellular outcomes, including impaired colony formation and cellular differentiation in leukemic cell lines.[2]

The discovery of I-CBP112 stemmed from the exploration of compounds with a 2,3,4,5-tetrahydro-1,4-benzoxazepine core, which serves as an N-acetyl-lysine mimetic scaffold. This



effort led to the development of a class of inhibitors with significant potency and selectivity for the CBP/p300 bromodomains over other bromodomain families, such as the BET family.

Quantitative Biological Data

The biological activity of I-CBP112 has been characterized by various quantitative measures, highlighting its potency and selectivity. The following tables summarize the key in vitro and cellular activity data.

Table 1: In Vitro Binding Affinity and Inhibitory Activity

Target	Assay Type	Value	Reference
CBP Bromodomain	Kd	142 nM	[3]
p300 Bromodomain	Kd	625 nM	[3]
CBP Bromodomain	Kd	151 nM	[4]
p300 Bromodomain	Kd	167 nM	[4]
CBP Bromodomain	IC50 (AlphaScreen)	170 nM	[4][5]
p300-mediated H3K18 acetylation	EC50	~2 μM	
CBP-mediated H3K18 acetylation	EC50	~2 μM	

Table 2: Cellular Activity

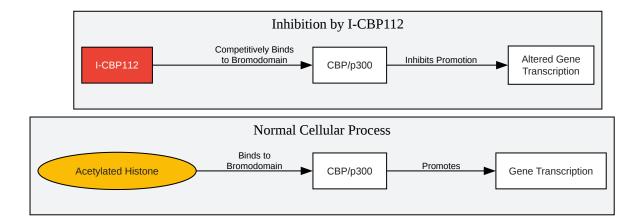


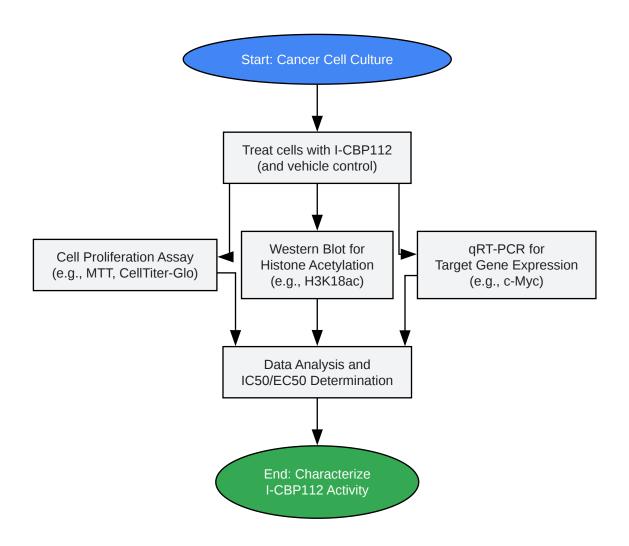
Cell Line	Assay	Effect	Concentration	Reference
Human and mouse leukemic cell lines	Colony Formation	Substantially impaired	Not specified	[2]
Human and mouse leukemic cell lines	Cellular Differentiation	Induced	Not specified	[2]
LNCaP (prostate cancer)	Proliferation	IC50 of 5.5 ± 1.1 μΜ	5.5 μΜ	[1]
KG1a (acute myeloid leukemia)	H3K18 Acetylation	Increased	10 and 20 μM	[1]
LNCaP (prostate cancer)	H3K18 Acetylation	Increased	10 and 20 μM	[1]
MDA-MB-231 (breast cancer)	Sensitization to Doxorubicin	Increased	10 μΜ	[6]

Signaling Pathways and Experimental Workflows I-CBP112 Mechanism of Action

I-CBP112 competitively binds to the acetyl-lysine binding pocket of the CBP/p300 bromodomain. This prevents the recognition of acetylated lysine residues on histones and other transcription factors, thereby inhibiting the recruitment of the CBP/p300 acetyltransferase to chromatin. This leads to a downstream modulation of gene transcription.











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